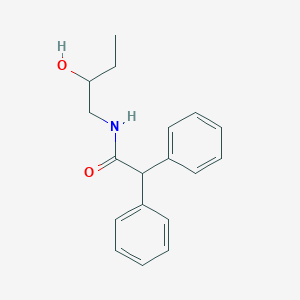

1-(N-Diphenylacetamido)-2-butanol

説明

1-(N-Diphenylacetamido)-2-butanol is a substituted butanol derivative featuring a diphenylacetamide group attached to the nitrogen atom of the 2-butanol backbone. Its structure combines a polar alcohol group with lipophilic diphenyl moieties, suggesting unique solubility and reactivity profiles compared to simpler alcohols or acetamides .

特性

CAS番号 |

130203-73-5 |

|---|---|

分子式 |

C18H21NO2 |

分子量 |

283.4 g/mol |

IUPAC名 |

N-(2-hydroxybutyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C18H21NO2/c1-2-16(20)13-19-18(21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,2,13H2,1H3,(H,19,21) |

InChIキー |

KRWSLCYLYQEVCL-UHFFFAOYSA-N |

SMILES |

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |

正規SMILES |

CCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O |

同義語 |

1-(N-diphenylacetamido)-2-butanol 1-(N-diphenylacetamido)-2-butanol, (S) isomer DPAB |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with similar backbones or substituents. Below is a detailed analysis:

1-(N-Di-(4'-Chlorophenyl)acetamido)-2-butanol

- Structural Similarity : This compound replaces the phenyl groups in the diphenylacetamide moiety with 4-chlorophenyl groups.

- Lipophilicity: Chlorine atoms increase logP (lipophilicity), which could improve membrane permeability compared to the non-chlorinated parent compound. Synthetic Applications: The presence of halogens may make this derivative more reactive in cross-coupling reactions or as a precursor in organometallic synthesis .

Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

- Structural Divergence: While both compounds share a 2-butanol backbone, Bitertanol incorporates a biphenylyloxy group and a triazole ring instead of the diphenylacetamide group.

- Functional Implications: Bioactivity: Bitertanol is a known fungicide, suggesting that bulky aromatic substituents (e.g., biphenylyloxy) paired with heterocycles (triazole) enhance antifungal activity. This contrasts with 1-(N-Diphenylacetamido)-2-butanol, where the acetamide group may prioritize interactions with enzymes or receptors via hydrogen bonding.

2-(Diethylamino)-N,N-diphenyl Acetamide

- Backbone Modification: This compound replaces the 2-butanol group with a diethylamino substituent.

- Key Contrasts: Basicity: The diethylamino group introduces basicity (pKa ~10–11), enabling protonation at physiological pH, unlike the neutral alcohol group in 1-(N-Diphenylacetamido)-2-butanol. Solubility: The amino group enhances water solubility, whereas the 2-butanol derivative may exhibit amphiphilic behavior due to its alcohol and aromatic groups .

Comparative Data Table

| Compound Name | Key Substituents | logP (Estimated) | Functional Groups | Potential Applications |

|---|---|---|---|---|

| 1-(N-Diphenylacetamido)-2-butanol | Diphenylacetamide, 2-butanol | ~3.5 | Alcohol, Amide | Synthetic intermediate, Drug precursor |

| 1-(N-Di-(4'-Chlorophenyl)acetamido)-2-butanol | 4-Chlorophenyl, 2-butanol | ~4.2 | Alcohol, Amide, Halogen | Agrochemicals, Catalysis |

| Bitertanol | Biphenylyloxy, Triazole, 2-butanol | ~4.8 | Alcohol, Ether, Triazole | Fungicide |

| 2-(Diethylamino)-N,N-diphenyl Acetamide | Diethylamino, Diphenylacetamide | ~2.9 | Amine, Amide | Pharmaceuticals, Ligand design |

Research Implications and Limitations

- Synthetic Versatility: The diphenylacetamide group in 1-(N-Diphenylacetamido)-2-butanol offers a platform for further functionalization, such as introducing halogens or heterocycles, to tune bioactivity or physical properties .

- Data Gaps : Direct experimental data on the compound’s pharmacokinetics or toxicity are absent in the reviewed literature. Comparisons rely on structural extrapolation rather than empirical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。